4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(19-13-14-2-1-7-18-12-14)15-3-5-16(6-4-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLAMLYYRXHDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzamide core.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated morpholine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Morpholine-Sulfonyl Groups
N-(1-Methylpiperidin-4-yl)-3-(morpholine-4-sulfonyl)benzamide ():
4-[({3-[(3-Methylphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)methyl]-N-[2-(morpholin-4-yl)ethyl]benzamide ():
Benzamide Derivatives with Pyridine Moieties
- Imatinib Mesylate (): Structure: 4-[(4-Methylpiperazin-1-yl)-methyl]-N-{4-methyl-3-{[4-(pyridin-3-yl)-pyrimidin-2-yl]-amino}-phenyl}-benzamide. Key Differences: Replaces morpholine-sulfonyl with a methylpiperazine group and includes a pyrimidine linker. Activity: Clinically validated tyrosine kinase inhibitor; highlights the importance of pyridin-3-yl groups in targeting ATP-binding pockets .
- 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate (): Structure: Substitutes pyridin-3-ylmethyl with pyridin-4-ylmethyl and introduces methoxy/trifluoromethyl groups. Implications: Pyridin-4-yl substitution may alter binding orientation compared to pyridin-3-yl derivatives .
Thiazole-Linked Analogs ()
Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) feature thiazole rings conjugated to pyridin-3-yl and morpholine groups.
- Physicochemical Data :
Comparative Analysis Table
Research Findings and Implications
Biological Activity
4-(Morpholine-4-sulfonyl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a sulfonyl group, and a benzamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may lead to therapeutic effects in conditions like cancer and bacterial infections. For instance, it has been investigated as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases .
Biological Activity
Research has highlighted several areas where this compound exhibits notable biological activity:
- Antibacterial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Comparative Analysis
Compared to similar compounds, this compound stands out due to its unique combination of structural features that enhance its reactivity and biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(Pyridin-3-ylsulphonyl)morpholine | Morpholine and sulfonyl groups | Moderate antibacterial activity |
| N-(3-pyridinyl)-2-pyrazinecarboxamide | Pyridine and pyrazine rings | Limited enzyme inhibition |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range/Reagents | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | EDC/HOBt | 80–90% yield |
| Solvent | DMF (dry) | Enhanced reactivity |
| Reaction Time | 12–24 hours | Minimizes degradation |
Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of morpholine-sulfonyl (δ 3.6–3.8 ppm for morpholine protons) and pyridinylmethyl groups (δ 8.1–8.5 ppm for pyridine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 416.14) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
How do structural modifications to the morpholine-sulfonyl or pyridinylmethyl groups influence biological activity and target selectivity?
Answer:
- Morpholine-sulfonyl : Enhances solubility and modulates interactions with polar enzyme pockets. Substitution with pyrrolidine-sulfonyl (as in ) reduces steric hindrance, improving binding to kinases .
- Pyridinylmethyl : Replacing pyridin-3-yl with pyridin-4-yl alters hydrogen-bonding patterns, affecting selectivity for receptors like tyrosine kinases .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| Morpholine → Pyrrolidine | Increased kinase inhibition (IC ↓20%) | |
| Pyridin-3-yl → Pyridin-4-yl | Reduced off-target binding |
What is the hypothesized mechanism of action based on structural analogs, and how can this be validated experimentally?
Answer:
- Hypothesis : The compound likely inhibits tyrosine kinases (e.g., Bcr-Abl) by binding to the ATP pocket, similar to Imatinib analogs ().
- Validation Methods :
- Enzyme Assays : Measure IC against purified kinases using fluorescence polarization .
- Cellular assays : Assess proliferation inhibition in cancer cell lines (e.g., K562 leukemia) .
How can computational modeling predict the binding affinity of this compound with therapeutic targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses in kinase ATP pockets. Key interactions include hydrogen bonds with kinase hinge regions (e.g., Glu286 in Bcr-Abl) .
- MD Simulations : Run 100-ns simulations to evaluate binding stability (RMSD < 2 Å indicates stable complexes) .
What strategies address discrepancies in biological activity data across experimental models?
Answer:
- Model Selection : Use isogenic cell lines to control genetic variability.
- Dose-Response Curves : Generate data across 3–5 log concentrations to ensure reproducibility .
- Orthogonal Assays : Combine ATPase activity assays with Western blotting for target engagement validation .
Which formulation strategies improve solubility and bioavailability in preclinical studies?
Answer:
- Salt Formation : Mesylate salts (as in Imatinib) enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to increase plasma half-life .
- Co-Solvents : Ethanol/Cremophor EL mixtures improve oral absorption .
What are key considerations for designing stability studies to evaluate degradation pathways?
Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
- pH Stability : Assess stability in buffers (pH 1–10) to simulate gastrointestinal conditions .
Q. Table 3: Stability Study Design
| Condition | Test Duration | Analytical Method |
|---|---|---|
| Thermal (40°C) | 4 weeks | HPLC (purity loss <5%) |
| Photolytic | 48 hours | LC-MS for photoproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
